![molecular formula C15H14N2O3 B6392598 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid CAS No. 1261988-00-4](/img/structure/B6392598.png)
6-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid is a chemical compound known for its unique structure and properties It is a derivative of picolinic acid, which is a pyridine carboxylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid typically involves the reaction of picolinic acid with 4-(N,N-dimethylaminocarbonyl)phenylboronic acid. The reaction conditions often include the use of a catalyst and a solvent to facilitate the coupling reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Aplicaciones Científicas De Investigación
6-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
- Picolinic acid
- 6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid
Uniqueness
6-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
6-[4-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-17(2)14(18)11-8-6-10(7-9-11)12-4-3-5-13(16-12)15(19)20/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWALXPOSIVRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
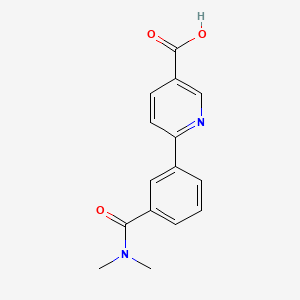

![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6392537.png)

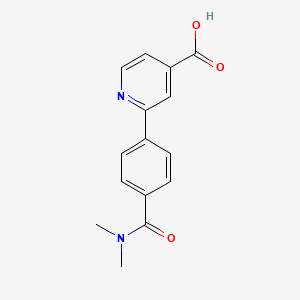
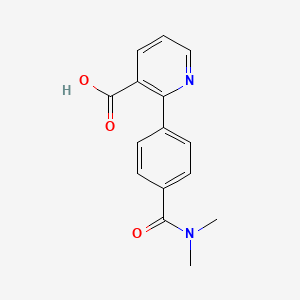
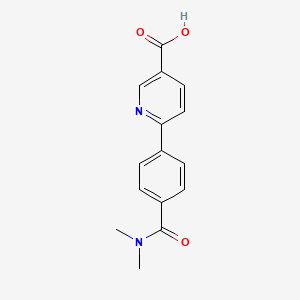
![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392570.png)
![2-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392573.png)
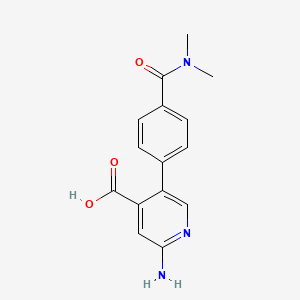
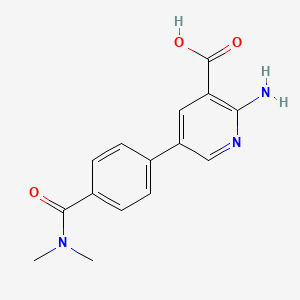
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyisonicotinic acid](/img/structure/B6392599.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid](/img/structure/B6392603.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid](/img/structure/B6392611.png)
